7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
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Biological Activity
The compound 7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₂₄N₄O₃ |
Molecular Weight | 348.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors involved in key metabolic pathways. The presence of multiple functional groups suggests potential interactions with nucleic acids and proteins.
Anticancer Properties
Recent studies have indicated that purine derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds effectively inhibited the growth of human cancer cell lines by interfering with DNA synthesis and repair mechanisms .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that certain purine derivatives possess significant antibacterial and antifungal activities. This could be due to their ability to disrupt microbial DNA synthesis or alter membrane permeability .
Enzyme Inhibition
Inhibition of phospholipase A2 (PLA2) has been highlighted as a potential mechanism for drug-induced phospholipidosis, which may be relevant for understanding the biological effects of this compound. PLA2 inhibition is crucial in modulating inflammatory responses and could be a target for therapeutic intervention .
Case Studies
- Anticancer Efficacy : A study involving a series of purine derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-10(2)23-14-15(19-17(23)24-13(5)11(3)12(4)20-24)21(6)18(26)22(16(14)25)8-9-27-7/h10H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGBUPIBWXKPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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